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Abstract

These application notes provide a comprehensive guide for determining the efficacy of
Larotrectinib in patient-derived xenograft (PDX) models of cancers harboring Neurotrophic
Tyrosine Receptor Kinase (NTRK) gene fusions. Larotrectinib is a highly selective and potent
inhibitor of Tropomyosin Receptor Kinase (TRK) proteins, which are the constitutively active
products of NTRK gene fusions and act as oncogenic drivers in a wide range of solid tumors.
This document outlines the mechanism of action of Larotrectinib, detailed protocols for
establishing and utilizing NTRK fusion-positive PDX models, and methods for assessing
therapeutic response. Furthermore, it presents a summary of preclinical efficacy data and
visual representations of the relevant signaling pathway and experimental workflow to aid in the
design and execution of preclinical studies evaluating this targeted therapy.

Introduction to Larotrectinib and NTRK Fusions

Larotrectinib (Vitrakvi®) is a first-in-class, oral, and highly selective pan-TRK inhibitor targeting
TRKA, TRKB, and TRKC proteins.[1][2] In cancers with an NTRK gene fusion, a chromosomal
rearrangement leads to the fusion of an NTRK gene with an unrelated gene, resulting in the
expression of a chimeric TRK fusion protein.[3][4] These fusion proteins are constitutively
active, leading to uncontrolled cell growth and proliferation through downstream signaling
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pathways such as the MAPK and PI3K/AKT pathways.[5] Larotrectinib has demonstrated
significant and durable anti-tumor activity in both adult and pediatric patients with various solid
tumors harboring NTRK gene fusions, leading to its tumor-agnostic approval by the FDA.[6][7]
[8][9] Preclinical studies utilizing patient-derived xenograft (PDX) models have been
instrumental in evaluating the in vivo efficacy of Larotrectinib and have shown significant tumor
growth inhibition in TRK fusion-driven models.[10]

Data Presentation: Preclinical Efficacy of
Larotrectinib in PDX Models

The following tables summarize the quantitative data from preclinical studies of Larotrectinib in
patient-derived xenograft models.

Table 1: Efficacy of Larotrectinib in a Pediatric B-cell Acute Lymphoblastic Leukemia (ALL) PDX
Model with ETV6-NTRK3 Fusion
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Treatment Group

Treatment Initiation

Endpoint Observation

Larotrectinib (Early)

Day +1 post-injection

Reduced compared to
Spleen Volume
control

Bone Marrow

Infiltration

Reduced compared to

control

Spleen Infiltration

Reduced compared to

control

CNS Infiltration

Reduced compared to

control

Larotrectinib (Late)

Day +8 post-injection

Reduced compared to
Spleen Volume
control

Bone Marrow
Infiltration

Reduced compared to

control

Spleen Infiltration

Reduced compared to

control

CNS Infiltration

Reduced compared to

control

Data adapted from a preclinical study on a pediatric B-cell ALL PDX model.

Table 2: Summary of Larotrectinib Clinical Trial Efficacy Data (for context)
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Parameter Result 95% Confidence Interval
Overall Response Rate (ORR)  75% 61% - 85%
Complete Response (CR) 22%
Partial Response (PR) 53%
Duration of Response = 6
73%
months
Duration of Response = 12
39%

months

This table provides clinical context from pooled analyses of human trials and is not derived
from PDX models.[7][8]

Experimental Protocols

Establishment of NTRK Fusion-Positive Patient-Derived
Xenografts

This protocol describes the subcutaneous implantation of fresh tumor tissue from a patient with
a confirmed NTRK gene fusion into immunodeficient mice.

Materials:

Fresh patient tumor tissue harboring an NTRK gene fusion (obtained under sterile
conditions)

e Immunodeficient mice (e.g., NOD/SCID, NSG)
» Sterile phosphate-buffered saline (PBS)

o Matrigel (optional)

e Surgical instruments (scalpels, forceps)

» Anesthesia (e.g., isoflurane, ketamine/xylazine)
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e Animal housing under specific pathogen-free (SPF) conditions

Procedure:

Within 2 hours of surgical resection, transport the fresh tumor tissue in sterile PBS on ice.

« In a sterile biosafety cabinet, wash the tumor tissue with cold PBS to remove any blood clots
or necrotic tissue.

e Mince the tumor tissue into small fragments (approximately 2-3 mms).

o (Optional) Mix the tumor fragments with Matrigel to enhance engraftment.
» Anesthetize the immunodeficient mouse.

e Make a small incision in the skin on the flank of the mouse.

» Using forceps, create a subcutaneous pocket.

e Implant one to two tumor fragments into the subcutaneous pocket.

o Close the incision with surgical clips or sutures.

o Monitor the mice regularly for tumor growth by caliper measurement.

e Once tumors reach a volume of approximately 1000-1500 mms3, the tumor can be passaged
to a new cohort of mice for expansion.

Larotrectinib Administration and Efficacy Assessment in
PDX Models

This protocol outlines the treatment of tumor-bearing mice with Larotrectinib and the
subsequent monitoring of tumor response.

Materials:

o Established NTRK fusion-positive PDX-bearing mice with tumor volumes of 100-200 mm3
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Larotrectinib (formulated for oral administration in rodents)

Vehicle control (e.g., 0.5% methylcellulose)

Oral gavage needles

Calipers for tumor measurement

Animal balance

Procedure:
o Randomize mice with established tumors into treatment and control groups (n = 5 per group).
o Record the initial tumor volume and body weight of each mouse.

o Administer Larotrectinib orally to the treatment group. A recommended starting dose,
adapted from clinical usage, is 100 mg/kg, administered twice daily.[2][11][12] The control
group should receive the vehicle control at the same volume and frequency.

o Measure tumor volume using calipers at least twice a week using the formula: Tumor Volume
(mm?3) = (Length x Width?) / 2.

» Monitor the body weight of the mice twice a week as an indicator of general health and
potential toxicity.

o Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the
control group reach a predetermined endpoint size.

o At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,
histology, biomarker analysis).

o Calculate tumor growth inhibition (TGI) using the formula: TGI (%) =[1 - (AT / AC)] x 100,
where AT is the change in mean tumor volume of the treated group and AC is the change in
mean tumor volume of the control group.

Visualizations
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Caption: NTRK fusion protein signaling and Larotrectinib inhibition.

Experimental Workflow for Determining Larotrectinib
Efficacy in PDX Models
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Caption: Workflow for Larotrectinib efficacy testing in PDX models.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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